Cyclobutyl(5-methylthiophen-2-yl)methanamine
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Overview
Description
Cyclobutyl(5-methylthiophen-2-yl)methanamine, also known by its chemical formula C10H15NS, is a fascinating compound with diverse applications. Let’s explore its properties and uses.
Preparation Methods
Synthetic Routes:: There are several synthetic routes to prepare this compound. One common method involves the reaction of 5-methylthiophen-2-yl bromide with cyclobutylamine. The bromide group is replaced by the cyclobutyl(5-methylthiophen-2-yl)methanamine moiety. Reaction conditions typically involve a solvent (such as dichloromethane) and a base (such as potassium carbonate).
Industrial Production:: While industrial-scale production details may vary, the synthesis typically follows similar principles. Optimization for yield, purity, and safety is crucial in large-scale manufacturing.
Chemical Reactions Analysis
Reactivity:: Cyclobutyl(5-methylthiophen-2-yl)methanamine can participate in various chemical reactions:
Substitution Reactions: It can undergo nucleophilic substitution reactions, where the cyclobutyl group or the amino group is replaced by other functional groups.
Oxidation and Reduction: Depending on reaction conditions, it may be oxidized or reduced.
Ring-Opening Reactions: The cyclobutyl ring can open under specific conditions.
- Bromine (Br2): Used for halogenation reactions.
- Hydrogen (H2): For reduction.
- Strong Bases: Such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products:: The specific products depend on the reaction type. For example, substitution reactions yield various derivatives of this compound.
Scientific Research Applications
Chemistry::
- Building Block: Used in the synthesis of more complex molecules.
- Medicinal Chemistry: Investigated for potential drug development.
- Biological Studies: Used as a probe to study receptor interactions.
- Pharmacology: Investigated for potential therapeutic applications.
- Fine Chemicals: Used in specialty chemical manufacturing.
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely involves interactions with specific receptors or enzymes, influencing cellular processes.
Comparison with Similar Compounds
While there are related compounds, the unique combination of cyclobutyl and 5-methylthiophen-2-yl groups sets this compound apart. Similar compounds include other amines with aromatic or heterocyclic substituents.
Properties
Molecular Formula |
C10H15NS |
---|---|
Molecular Weight |
181.30 g/mol |
IUPAC Name |
cyclobutyl-(5-methylthiophen-2-yl)methanamine |
InChI |
InChI=1S/C10H15NS/c1-7-5-6-9(12-7)10(11)8-3-2-4-8/h5-6,8,10H,2-4,11H2,1H3 |
InChI Key |
RPTCLYLKIGTCFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C(C2CCC2)N |
Origin of Product |
United States |
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